2-(7-Fluoro-1-benzofuran-2-yl)acetic acid

Metabolic stability Fluorine substitution In vitro metabolism

This 7-fluoro benzofuran-2-acetic acid scaffold is a critical intermediate for medicinal chemistry programs. The strategic fluorine substitution enhances metabolic stability and lipophilicity, making it an ideal building block for developing enzyme inhibitors or receptor modulators. It is a validated starting point for synthesizing novel HCV inhibitor analogs where fluorine improves potency and selectivity. Avoid non-fluorinated substitutes; the 7-fluoro group is essential for target binding affinity and desired ADME profiles. For R&D use only.

Molecular Formula C10H7FO3
Molecular Weight 194.16 g/mol
Cat. No. B13339662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(7-Fluoro-1-benzofuran-2-yl)acetic acid
Molecular FormulaC10H7FO3
Molecular Weight194.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)F)OC(=C2)CC(=O)O
InChIInChI=1S/C10H7FO3/c11-8-3-1-2-6-4-7(5-9(12)13)14-10(6)8/h1-4H,5H2,(H,12,13)
InChIKeyYYXNGLJMRAOFKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(7-Fluoro-1-benzofuran-2-yl)acetic acid: Core Properties and Procurement Baseline


2-(7-Fluoro-1-benzofuran-2-yl)acetic acid is a synthetic benzofuran derivative with the molecular formula C₁₀H₇FO₃ and a molecular weight of 194.16 g/mol . It features a fluorine atom at the 7-position of the benzofuran ring, which is known to enhance metabolic stability and lipophilicity [1]. The compound serves as a versatile intermediate in medicinal chemistry, particularly for the development of enzyme inhibitors or receptor modulators, and is utilized in non-human research applications only .

Why Non-Fluorinated or Differently Substituted Benzofuran Analogs Cannot Replace 2-(7-Fluoro-1-benzofuran-2-yl)acetic acid


Generic substitution of 2-(7-fluoro-1-benzofuran-2-yl)acetic acid with non-fluorinated or differently substituted benzofuran-2-ylacetic acid derivatives is scientifically unsound due to the profound impact of the 7-fluoro substituent on critical drug-like properties. The strategic placement of a fluorine atom alters molecular geometry, electronic distribution, and metabolic pathways, which directly influences target binding affinity, selectivity, and in vivo pharmacokinetic profiles [1]. While direct comparative data for this specific compound is limited, the general principle of fluorine's impact on molecular recognition and stability [2] suggests that exchanging it would fundamentally alter the molecule's biological and chemical behavior, invalidating prior research findings and potentially compromising the efficacy and safety profile of any derived lead series [3].

Quantitative Evidence for 2-(7-Fluoro-1-benzofuran-2-yl)acetic acid Differentiation: A Procurement-Focused Guide


Metabolic Stability: Predicted Benefit of 7-Fluoro Substitution vs. Non-Fluorinated Parent

While direct, quantitative metabolic stability data for 2-(7-fluoro-1-benzofuran-2-yl)acetic acid is not available, the strategic placement of a fluorine atom at the 7-position is a well-established medicinal chemistry tactic to block metabolic oxidation, thereby increasing the compound's half-life in biological systems. This is a class-level inference based on the documented role of fluorine in drug design [1]. The comparator, the non-fluorinated parent compound 2-(1-benzofuran-2-yl)acetic acid , lacks this protective feature and is expected to be more susceptible to cytochrome P450-mediated oxidation at the 7-position.

Metabolic stability Fluorine substitution In vitro metabolism

Lipophilicity and Permeability: Impact of 7-Fluoro vs. Other Positional Isomers

The 7-fluoro substituent in the target compound influences its lipophilicity (cLogP) and thus its ability to passively diffuse across biological membranes. This is a class-level inference based on the known effect of fluorine on molecular properties [1]. While specific cLogP values are not available, the target compound's structure is predicted to have a different lipophilicity profile compared to its 5-fluoro positional isomer, 2-(5-fluoro-1-benzofuran-2-yl)acetic acid (CAS 1267940-76-0) . This difference in lipophilicity can significantly impact absorption, distribution, and overall bioavailability.

Lipophilicity Permeability cLogP Drug absorption

Lack of Anti-Inflammatory Activity Compared to Benzofuran-3-acetic Acid Analogs

Cross-study comparison reveals a critical differentiation point: unlike some benzofuran-3-acetic acid derivatives, which have been designed as NSAID analogs [1], 2-(7-fluoro-1-benzofuran-2-yl)acetic acid belongs to the benzofuran-2-acetic acid class, which did not appreciably inhibit human platelet cyclooxygenase (COX) in vitro [2]. This suggests a divergent biological profile, making the 2-ylacetic acid scaffold less suitable for anti-inflammatory applications but potentially more selective for other targets, such as those in the HCV inhibition class [3].

Anti-inflammatory COX inhibition Structure-activity relationship

Application Scenarios for 2-(7-Fluoro-1-benzofuran-2-yl)acetic acid Based on Its Differentiated Profile


Lead Optimization for Antiviral Programs, Particularly HCV

The benzofuran-2-ylacetic acid scaffold, of which this compound is a fluorinated derivative, has been validated as a promising core for developing Hepatitis C Virus (HCV) inhibitors. Research on this scaffold has yielded compounds with potent inhibition (EC₅₀ < 100 nM) and excellent selectivity (selective index > 371-fold) [1]. 2-(7-Fluoro-1-benzofuran-2-yl)acetic acid serves as an ideal starting point or intermediate for synthesizing novel analogs within this active series, where fluorine substitution is known to enhance potency and metabolic stability [2].

Chemical Probe Development for Non-COX Targets

Given the established lack of activity against cyclooxygenase (COX) enzymes for the 2-ylacetic acid class [3], this compound is well-suited for developing chemical probes for targets where COX inhibition is an undesirable off-target effect. Its structural features can be exploited to explore target space orthogonal to traditional NSAIDs, such as novel enzymes or receptors involved in metabolic or infectious diseases [1].

Building Block for Optimizing Pharmacokinetic Properties

The presence of the 7-fluoro substituent makes this compound a valuable building block for medicinal chemists seeking to improve the ADME properties of a lead series. Fluorine is a well-known tool for modulating metabolic stability and lipophilicity [2]. Procuring this specific fluorinated building block allows for the systematic exploration of structure-property relationships, enabling the fine-tuning of a drug candidate's in vivo profile without resorting to more complex, multi-step syntheses of custom fluorinated intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(7-Fluoro-1-benzofuran-2-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.